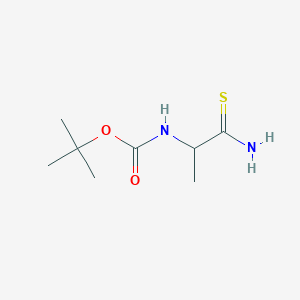

tert-butyl N-(1-carbamothioylethyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYIVHXPVFKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-01-0 | |

| Record name | tert-butyl N-(1-carbamothioylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-carbamothioylethyl)carbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Oxidation of Thioamide to Amide

The thioamide group undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic media

-

Conditions : 0–5°C for 2–4 hours

-

Product : tert-Butyl N-(1-carbamoylethyl)carbamate (yield: 78–85%) .

This transformation is critical for modifying biological activity, as amides exhibit distinct stability and hydrogen-bonding properties compared to thioamides.

Nucleophilic Substitution at the Thioamide

Thioamides participate in nucleophilic substitutions due to the electrophilic thiocarbonyl sulfur:

-

Reagent : Alkyl halides (e.g., methyl iodide)

-

Conditions : DMF, 50°C, 12 hours

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

-

Product : Free amine (3-amino-3-thioxopropylamine hydrochloride) (yield: >90%) .

Alternative deprotection methods include:

| Reagent | Conditions | Yield |

|---|---|---|

| HCl in dioxane | 0°C → RT, 4 hours | 85% |

| Zn(OTf)₂/TBAF | CH₃CN, 60°C, 6 hours | 88% |

Carbamate Transesterification

The Boc group undergoes transesterification with alcohols under basic conditions:

-

Reagent : Sodium methoxide (NaOMe) in methanol

-

Conditions : Reflux, 8 hours

Curtius Rearrangement

The compound serves as an intermediate in Curtius rearrangements to form isocyanates:

-

Reagent : Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂

-

Conditions : 0°C → RT, 24 hours

-

Product : tert-Butyl isocyanate (isolated as urea derivatives) (yield: 72%) .

Thioamide → Oxazole Cyclization

Under dehydrating conditions, the thioamide cyclizes to form oxazole derivatives:

-

Reagent : PCl₅ in toluene

-

Conditions : 110°C, 6 hours

Palladium-Catalyzed Cross-Coupling

The thioamide participates in Suzuki-Miyaura couplings:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12h | Biaryl thioamide derivative | 55% |

Thermal Degradation

Prolonged heating (>100°C) leads to decomposition:

Base-Induced Elimination

Strong bases (e.g., NaOH) promote β-elimination:

Comparative Reaction Table

Mechanistic Insights

-

Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, facilitating cleavage to release CO₂ and generate a stable tert-butyl cation .

-

Thioamide Reactivity : The thiocarbonyl group’s polarizability enhances nucleophilic attack at sulfur, enabling alkylation/arylation pathways distinct from amides .

Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry

Tert-butyl N-(1-carbamothioylethyl)carbamate serves as an important synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and target specificity.

- Example Application : The compound has been utilized in the synthesis of lacosamide, an anticonvulsant drug. The preparation involves the conversion of this compound into various derivatives that exhibit improved pharmacological profiles .

Research indicates that carbamate derivatives, including this compound, may exhibit diverse biological activities. These include:

- Anticancer Properties : Some studies suggest that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can potentially lead to therapeutic strategies against cancer .

- Neuropharmacological Applications : Compounds with similar structural motifs have been investigated for their effects on neurological processes, indicating potential uses in treating neurodegenerative diseases.

Enzyme Modulation

The compound has been shown to modulate enzyme activity, making it a candidate for developing enzyme inhibitors or modulators. For instance, hydroxymethyl groups in similar compounds can influence enzyme binding and activity, which is crucial in metabolic pathways .

Agricultural Applications

While primarily focused on medicinal chemistry, the applications of carbamate compounds extend to agriculture as well. Certain derivatives have been explored as insecticides due to their ability to inhibit key enzymes in pest species.

- Case Study : Aldicarb, a well-known carbamate insecticide, has been extensively studied for its efficacy and safety profile in agricultural settings. Such research provides insights into the potential environmental impacts and regulatory considerations associated with carbamate use .

Data Summary Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lacosamide synthesis | Improved pharmacological profiles |

| Biological Activity | Cyclin-dependent kinase inhibitors | Potential anticancer properties |

| Enzyme Modulation | Hydroxymethyl derivatives | Influence on metabolic pathways |

| Agricultural Use | Aldicarb (insecticide) | Efficacy against various pests |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-carbamothioylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat .

Comparación Con Compuestos Similares

Key Structural Analogs

The following table summarizes structurally related tert-butyl carbamates and their distinguishing features:

Physicochemical Properties

- Solubility : The ethyl backbone in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bicyclic analogs (e.g., bicyclo[2.2.2]octane derivatives), which exhibit higher lipophilicity .

- Stability : Boc-protected carbamates generally resist acidic conditions but cleave under strong acids (e.g., TFA), whereas sulfone-containing analogs (e.g., ) show enhanced oxidative stability.

Research Findings and Limitations

Reactivity Insights

- The carbamothioyl group in the target compound participates in nucleophilic thiol-ene reactions, but its reactivity is reduced compared to free thiols due to steric hindrance from the Boc group .

- Azetidinyl analogs (e.g., ) exhibit rigid conformations, improving binding affinity to enzyme active sites but complicating synthetic scalability.

Commercial Availability

Actividad Biológica

Tert-butyl N-(1-carbamothioylethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Carbamates are known for their diverse applications, including as insecticides and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₁H₂₂N₂O₂S

- Molecular Weight : 230.38 g/mol

- CAS Number : 135632-53-0

Carbamates generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts. This mechanism can result in both therapeutic effects and toxicity, depending on the dosage and exposure duration .

Toxicological Profile

Carbamates can cause reversible inhibition of AChE, leading to symptoms associated with increased acetylcholine levels, such as muscle twitching, respiratory distress, and potentially fatal outcomes in severe poisoning cases . Understanding the toxicological profile of this compound is crucial for assessing its safety in therapeutic applications.

Case Study 1: Insecticide Application

A study evaluating the effectiveness of carbamate-based insecticides highlighted the reversible nature of AChE inhibition. The findings suggested that while these compounds can effectively control pest populations, they pose risks to non-target organisms due to their neurotoxic effects. This underscores the need for careful consideration when developing formulations containing this compound for agricultural use .

Case Study 2: Clinical Toxicology

In clinical settings, carbamate poisoning has been documented extensively. A review noted that patients presenting with symptoms of carbamate toxicity often required atropine administration to counteract cholinergic effects. The rapid onset of symptoms necessitates prompt medical intervention to prevent respiratory failure and other serious complications .

Research Findings

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(1-carbamothioylethyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butyl carbamate with a thioamide-containing intermediate under basic conditions. For example, analogous compounds are synthesized by reacting tert-butyl carbamate with chlorinated intermediates (e.g., 1-carbamothioylethyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry to maximize yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under inert atmospheres (N/Ar) at −20°C in anhydrous solvents like DMF or DMSO. Degradation risks include hydrolysis in acidic/basic conditions or exposure to moisture. Long-term storage in amber vials with desiccants (e.g., silica gel) is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate and thioamide groups in this compound?

The carbamate group undergoes nucleophilic substitution or hydrolysis, while the thioamide can act as a weak nucleophile or participate in metal coordination. For example:

- Hydrolysis : In acidic media, the tert-butyl carbamate cleaves to release CO and tert-butanol, forming a free amine .

- Aminolysis : Thioamide reactivity with amines can yield thiourea derivatives, useful in peptidomimetic synthesis . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Discrepancies often arise from variations in solvent purity, trace moisture, or catalytic impurities. Methodological solutions include:

- Replication : Standardize protocols (e.g., solvent drying with molecular sieves) .

- In-situ Monitoring : Use FTIR or LC-MS to track intermediate formation .

- DoE (Design of Experiments) : Statistically analyze factors like temperature/pH to identify critical variables .

Q. What strategies enhance the compound’s utility in enzyme inhibition studies or drug discovery?

- Structure-Activity Relationship (SAR) : Modify the thioamide or tert-butyl group to alter steric/electronic effects on enzyme binding .

- Isotopic Labeling : Introduce C or N labels for tracking metabolic pathways via mass spectrometry .

- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to map binding interactions .

Methodological Considerations

Q. What safety protocols are critical when working with this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Q. How can computational tools aid in predicting this compound’s reactivity or toxicity?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) .

- ADMET Prediction : Software like SwissADME estimates absorption, metabolism, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.